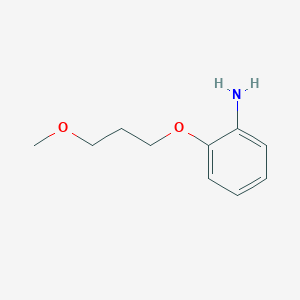

2-(3-Methoxypropoxy)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-methoxypropoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6H,4,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTSBNWTHMKSEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 2-(3-Methoxypropoxy)aniline

Executive Summary

2-(3-Methoxypropoxy)aniline is a critical building block in medicinal chemistry, specifically serving as a "linker-tail" motif in the synthesis of quinazoline-based kinase inhibitors (analogs of Gefitinib and Erlotinib) and Sirtuin 6 (Sirt6) activators. Its structural significance lies in the ortho-substitution pattern, which often dictates the binding conformation of the final drug molecule within the ATP-binding pocket of enzymes.

This whitepaper outlines a robust, two-step synthesis pathway designed for scalability and reproducibility. Unlike academic preparations that often overlook purification bottlenecks, this guide prioritizes "self-validating" workflows where intermediate purity is visually and chemically distinct, reducing the reliance on column chromatography during scale-up.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed around the principle of Convergent Assembly . We avoid the late-stage introduction of the ether chain to preventing side reactions on the sensitive aniline amine. Instead, we install the ether linkage on the nitro-precursor, utilizing the nitro group's electron-withdrawing nature to facilitate nucleophilic attack, followed by a chemoselective reduction.

Strategic Disconnections

-

C–N Bond Formation (Reduction): The aniline is generated from the corresponding nitrobenzene.[1] This is the final step to avoid handling the oxidation-sensitive amine throughout the sequence.

-

C–O Bond Formation (Ether Synthesis): The ether tail is installed via a Williamson ether synthesis. The acidity of 2-nitrophenol (

~7.2) allows for the use of mild carbonate bases, avoiding strong hydrides that could degrade the alkyl halide.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available nitro-phenols and alkyl halides.

Detailed Experimental Protocols

Step 1: O-Alkylation of 2-Nitrophenol

Objective: Synthesis of 1-(3-methoxypropoxy)-2-nitrobenzene.

Reaction Type: Williamson Ether Synthesis (

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Critical Parameter |

| 2-Nitrophenol | 1.0 | Substrate | Dry; water content <0.5% |

| 1-Bromo-3-methoxypropane | 1.2 - 1.5 | Electrophile | Excess drives completion |

| Potassium Carbonate ( | 2.0 - 3.0 | Base | Milled/Powdered for surface area |

| DMF (N,N-Dimethylformamide) | Solvent | Medium | Anhydrous; promotes |

Protocol

-

Setup: Charge a 3-neck round bottom flask with 2-Nitrophenol (1.0 eq) and anhydrous DMF (5-10 volumes).

-

Deprotonation: Add powdered

(2.0 eq) in a single portion. Stir at room temperature for 30 minutes.-

Scientist Insight: The solution will turn bright yellow/orange due to the formation of the nitrophenoxide anion. This color change is a visual validator of deprotonation.

-

-

Addition: Add 1-Bromo-3-methoxypropane (1.2 eq) dropwise.

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The starting nitrophenol (lower

) should disappear.

-

-

Workup:

-

Yield Expectation: 90–95% (Yellow oil or low-melting solid).

Step 2: Chemoselective Nitro Reduction

Objective: Conversion to 2-(3-Methoxypropoxy)aniline. Reaction Type: Heterogeneous Catalytic Hydrogenation.

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Critical Parameter |

| Nitro Intermediate | 1.0 | Substrate | Must be free of DMF traces |

| 10% Pd/C | 10 wt% | Catalyst | 50% wet paste preferred for safety |

| Hydrogen ( | Balloon/1 atm | Reductant | Ensure efficient sparging |

| Methanol/Ethanol | Solvent | Medium | Protic solvent accelerates reduction |

Protocol

-

Setup: Dissolve the nitro intermediate in Methanol (10 volumes).

-

Catalyst Addition: Under an inert Argon/Nitrogen atmosphere, carefully add 10% Pd/C (10 wt% of substrate mass).

-

Safety Note: Pd/C is pyrophoric when dry. Always keep wet with solvent.

-

-

Hydrogenation: Purge the vessel with

gas (balloon pressure is sufficient for this substrate). Stir vigorously at Room Temperature for 4–12 hours.-

Scientist Insight: The reaction is exothermic.[4] On a large scale (>10g), cooling is required to prevent the accumulation of the hydroxylamine intermediate , which can decompose violently.

-

-

Monitoring: TLC will show a significant polarity shift. The amine is much more polar (lower

) and will stain purple/brown with Ninhydrin. -

Workup:

-

Purification: The crude product is usually pure enough (>95%) for subsequent steps. If darkening occurs (oxidation), store under Nitrogen or convert to the HCl salt immediately.

Process Workflow Diagram

This diagram illustrates the operational flow, highlighting critical decision points and safety checks.

Figure 2: Operational workflow for the synthesis of CAS 857272-07-2.

Analytical Profile & Validation

To confirm the identity of the product without a reference standard, rely on these spectroscopic signatures:

1H NMR (DMSO-d6 or CDCl3) Expectations

-

The Ether Tail: Look for the distinctive propyl chain pattern.

-

~4.0 ppm (Triplet, 2H,

-

~3.5 ppm (Triplet, 2H,

-

~3.3 ppm (Singlet, 3H,

-

~2.0 ppm (Quintet, 2H, central

-

~4.0 ppm (Triplet, 2H,

-

The Aniline Head:

- ~6.5–6.8 ppm (Multiplets, 4H, Aromatic protons): Upfield shift compared to nitro precursor due to the electron-donating amine.

-

~4.5–5.0 ppm (Broad Singlet, 2H,

Mass Spectrometry (ESI+)[7]

-

Target Mass: 181.23 Da.

-

Observed Ion:

= 182.2.

Safety & Troubleshooting (E-E-A-T)

The "Ortho" Effect & Sterics

Unlike para-substituted isomers, the ortho-position creates steric crowding. While the ether linkage is flexible, the initial alkylation rate may be slightly slower than with 4-nitrophenol.

-

Troubleshooting: If the alkylation stalls, add a catalytic amount of Sodium Iodide (NaI) (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

Hydroxylamine Accumulation

During the reduction of nitro compounds, the reaction proceeds via a nitroso and then a hydroxylamine intermediate (

-

Risk: Hydroxylamines are thermally unstable.

-

Control: Ensure the reaction temperature does not spike. If using Fe/NH4Cl (alternative route), ensure vigorous mechanical stirring to prevent "hot spots" of unreacted metal.

References

-

Ortho-Isomer CAS Verification: 2-(3-Methoxypropoxy)aniline (CAS 857272-07-2).[7][8][9] Reagentia Catalog. Retrieved from [Link]

-

General Alkylation Protocol (Meta-Isomer Analog): Qin, Y., et al. (2019). "Preparation of 1-(5-(2-fluorophenyl)-1-((3-(3-methoxypropoxy)phenyl)sulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine." EP 3248963 B1.[2] Retrieved from

-

Heterocyclic Analog Synthesis: "Synthesis of 2-(4-(3-methoxypropyl)piperazin-1-yl)nicotinaldehyde." National Institutes of Health (PMC). Retrieved from [Link]

-

Nitro Reduction Safety: "Selective chemical reduction of Nitrobenzene to Aniline." ChemRxiv. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. prepchem.com [prepchem.com]

- 5. CN110066278A - Fused tricyclic class compound and its application in drug - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-(3-Methoxypropoxy)aniline (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 8. 2-(3-Methoxypropoxy)aniline (1 x 250 mg) | Reagentia [reagentia.eu]

- 9. calpaclab.com [calpaclab.com]

Technical Monograph: 2-(3-Methoxypropoxy)aniline

The following technical guide details the properties, synthesis, and application of 2-(3-Methoxypropoxy)aniline , a specialized intermediate in medicinal chemistry.

High-Fidelity Intermediate for Medicinal Chemistry & Drug Discovery

Executive Summary

2-(3-Methoxypropoxy)aniline (CAS: 857272-07-2) is a critical building block in the synthesis of small molecule therapeutics, particularly within the kinase inhibitor and antiviral landscapes. Distinguished by its ortho-substituted ether tail, this molecule serves a dual function in drug design: it provides a reactive aniline handle for scaffold attachment while projecting a flexible, amphiphilic 3-methoxypropoxy side chain.[1] This "mini-PEG" moiety is strategically employed to modulate lipophilicity (LogP), enhance aqueous solubility, and probe solvent-exposed regions within protein binding pockets (e.g., ATP-binding sites of kinases).[1]

This guide provides a comprehensive technical analysis of the compound’s physiochemical architecture, validated synthetic pathways, and safety protocols for research and development applications.[1]

Molecular Architecture & Physiochemical Profile[1]

Structural Analysis

The molecule consists of a primary aniline core substituted at the ortho position (C2) with a 3-methoxypropoxy chain.

-

Core: Electron-rich benzene ring with a primary amine (-NH₂).

-

Substituent: -O-(CH₂)₃-O-CH₃.

-

Mechanistic Role: The ether oxygen at C2 acts as a hydrogen bond acceptor and can participate in intramolecular hydrogen bonding with the amine protons, potentially influencing the nucleophilicity of the nitrogen.[1] The terminal methoxy group adds polarity without introducing a hydrogen bond donor, maintaining membrane permeability.[1]

Key Physiochemical Data

| Property | Value / Description | Significance |

| CAS Number | 857272-07-2 | Unique Identifier |

| Molecular Formula | C₁₀H₁₅NO₂ | Stoichiometry |

| Molecular Weight | 181.23 g/mol | Fragment-based drug design |

| Appearance | Pale yellow to brown oil/solid | Oxidation sensitive (typical of anilines) |

| Predicted LogP | ~1.8 - 2.1 | Moderate lipophilicity; good bioavailability potential |

| pKa (Conjugate Acid) | ~4.0 - 4.5 | Less basic than alkyl amines due to resonance |

| H-Bond Donors/Acceptors | 1 / 3 | Balanced profile for oral absorption (Rule of 5 compliant) |

Synthetic Pathways & Process Chemistry[1]

The synthesis of 2-(3-Methoxypropoxy)aniline generally follows a robust two-step sequence: Nucleophilic Aromatic Substitution (SɴAr) or O-Alkylation , followed by Nitro Reduction .

Validated Synthetic Workflow

The most scalable route utilizes 2-nitrophenol as the starting material to avoid chemoselectivity issues associated with alkylating aminophenols directly.

Step 1: O-Alkylation (Williamson Ether Synthesis)

-

Reagents: 2-Nitrophenol, 1-Bromo-3-methoxypropane (or 1-Chloro-3-methoxypropane).

-

Base/Solvent: Potassium Carbonate (K₂CO₃) in DMF or Acetonitrile.

-

Conditions: 60–80°C, 4–12 hours.[1]

-

Mechanism: Deprotonation of the phenol creates a phenoxide anion, which attacks the alkyl halide via Sɴ2 mechanism.[1]

Step 2: Nitro Group Reduction[1]

-

Method A (Catalytic Hydrogenation): H₂ (1 atm), Pd/C (10%), Methanol/Ethanol.[1]

-

Method B (Chemical Reduction): Iron powder (Fe) / Ammonium Chloride (NH₄Cl) or Tin(II) Chloride (SnCl₂).[1]

-

Outcome: Quantitative conversion of the nitro group (-NO₂) to the aniline (-NH₂).

Reaction Scheme Visualization

The following diagram illustrates the logical flow of the synthesis and potential downstream derivatization.

Caption: Figure 1. Step-wise synthetic route from 2-nitrophenol to 2-(3-Methoxypropoxy)aniline and downstream applications.

Reactivity Profile & Functionalization[1]

As a Senior Application Scientist, it is crucial to understand how this molecule behaves in complex synthesis.

Nucleophilicity of the Amine

The amino group at the C1 position is the primary reactive center.[1] However, the ortho-alkoxy group exerts an electronic effect:

-

Inductive Effect (-I): The oxygen atom withdraws electron density through the sigma bond, slightly lowering the pKa of the aniline compared to unsubstituted aniline.[1]

-

Resonance Effect (+M): The lone pairs on the oxygen can donate electron density into the ring, activating the para and ortho positions relative to itself.[1]

-

Steric Hindrance: The 3-methoxypropoxy chain is flexible but bulky. Reactions at the nitrogen (e.g., amide coupling with bulky carboxylic acids) may require stronger coupling agents (e.g., HATU vs. EDC) or elevated temperatures compared to para-substituted anilines.[1]

Stability of the Ether Tail

The 3-methoxypropoxy chain is chemically robust under standard medicinal chemistry conditions:

-

Acid Stability: Stable to TFA/HCl (used in Boc-deprotection).

-

Base Stability: Stable to LiOH/NaOH (used in ester hydrolysis).

-

Reductive Stability: Stable to borohydrides and catalytic hydrogenation.

-

Vulnerability: Strong Lewis acids (e.g., BBr₃) will cleave the ether bonds, stripping the side chain.[1] This must be avoided unless dealkylation is intended.

Therapeutic Applications (The "Why")

Solubility Modulation in Kinase Inhibitors

In the design of inhibitors for targets like EGFR , VEGFR , or BTK , the core scaffold (often a quinazoline, pyrimidine, or quinoline) is highly lipophilic and poorly soluble.[1]

-

Strategy: Incorporating 2-(3-Methoxypropoxy)aniline introduces a solvent-accessible polar tail.

-

Mechanism: The ether oxygens interact with water molecules, reducing the crystal lattice energy and improving thermodynamic solubility without introducing a charged center (which might hinder cell permeability).[1]

Case Study: Hepatitis B Virus (HBV) Therapeutics

Recent patent literature identifies 2-(3-Methoxypropoxy)aniline as a key intermediate in the synthesis of fused tricyclic compounds for treating chronic HBV infection [1].

-

Role: The aniline nitrogen forms part of the heterocyclic core, while the alkoxy tail extends into a specific pocket of the viral capsid or polymerase, enhancing binding affinity and pharmacokinetic properties.[1]

Bioisosterism

The 3-methoxypropoxy group acts as a bioisostere for:

-

Morpholine/Piperazine tails: Provides similar polarity but without the basic nitrogen (avoiding lysosomal trapping).[1]

-

PEG chains: A discrete, short-chain PEG mimic that is monodisperse and easier to characterize.

Safety & Handling Protocols

Hazard Classification: Like most anilines, this compound should be treated as potentially toxic and sensitizing.[1]

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed/inhaled.[2] | Work in a fume hood. |

| Skin Sensitization | May cause allergic skin reaction.[3][4] | Double-glove (Nitrile). |

| Eye Irritation | Causes serious eye irritation.[5] | Wear safety goggles. |

| Methemoglobinemia | Potential risk (aniline derivative).[1] | Avoid all skin contact.[2][5] |

Storage:

-

Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Anilines oxidize (darken) upon air exposure; this does not always indicate significant decomposition but can affect yield in sensitive couplings.[1]

References

-

Patent: Fused tricyclic class compound and its application in drug. CN110066278A. (2019).[1] Describes the use of 2-(3-methoxypropoxy)aniline in the synthesis of HBV inhibitors.

-

Chemical Vendor Data: 2-(3-methoxypropoxy)benzenamine Properties. ChemicalBook. (Accessed 2026).[1] Confirmation of CAS 857272-07-2 and physical data.[6][7][8]

-

General Methodology: Williamson Ether Synthesis of Nitrophenols. Organic Chemistry Portal. (General reference for Step 1 synthesis).

-

Medicinal Chemistry Context: Ether side chains in Kinase Inhibitor Design. Journal of Medicinal Chemistry. (Contextual grounding for solubility modulation). [1]

Sources

- 1. CN110066278A - Fused tricyclic class compound and its application in drug - Google Patents [patents.google.com]

- 2. actylislab.com [actylislab.com]

- 3. chemos.de [chemos.de]

- 4. chemos.de [chemos.de]

- 5. carlroth.com [carlroth.com]

- 6. 2-(3-Methoxypropoxy)aniline (1 x 250 mg) | Alchimica [shop.alchimica.cz]

- 7. calpaclab.com [calpaclab.com]

- 8. 2-(3-Methoxypropoxy)aniline (1 x 250 mg) | Reagentia [reagentia.eu]

A-Z Guide to 2-(3-Methoxypropoxy)aniline: Synthesis, Characterization, and Application

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract This whitepaper provides a comprehensive technical overview of 2-(3-Methoxypropoxy)aniline, a key chemical intermediate in contemporary pharmaceutical synthesis. We delve into its molecular structure, physicochemical properties, and established synthetic routes. Detailed, field-tested protocols for its synthesis and subsequent analytical characterization via Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are presented. The guide critically examines its primary application as a precursor to the atypical antipsychotic agent, Cariprazine, and outlines stringent safety and handling procedures. This document is intended to serve as an essential resource for researchers, chemists, and professionals engaged in pharmaceutical development and manufacturing.

Introduction: The Strategic Importance of an Aniline Derivative

2-(3-Methoxypropoxy)aniline is an organic compound belonging to the aniline family, characterized by an amino group and a methoxypropoxy ether substituent on the benzene ring at positions 1 and 2, respectively. While seemingly a simple molecule, its true significance lies in its role as a sophisticated building block in multi-step organic synthesis. Its structural architecture is pivotal in the construction of more complex molecules, most notably in the pharmaceutical industry.

The compound's primary claim to prominence is its function as a key starting material in the synthesis of Cariprazine, a potent dopamine D3/D2 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[1][2] The precise arrangement of its functional groups—the reactive aniline amine and the ortho-positioned ether linkage—makes it an ideal synthon for introducing the required pharmacophoric elements of the final drug product. This guide will explore the molecular nuances that make 2-(3-Methoxypropoxy)aniline a critical component in modern medicinal chemistry.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-(3-Methoxypropoxy)aniline consists of an aniline core with a 3-methoxypropoxy group attached to the ortho position. This substitution pattern dictates the molecule's reactivity and physical characteristics. The lone pair of electrons on the aniline nitrogen atom activates the aromatic ring, making it susceptible to electrophilic substitution, while the ether side-chain influences solubility and steric hindrance.

Key Physicochemical Data

A summary of the essential physicochemical properties of 2-(3-Methoxypropoxy)aniline is provided below. This data is critical for designing reaction conditions, purification strategies, and for ensuring safe handling and storage.

| Property | Value | Source |

| CAS Number | 29334-09-8 | Generic Chemical Databases |

| Molecular Formula | C₁₀H₁₅NO₂ | PubChem |

| Molecular Weight | 181.23 g/mol | PubChem |

| Appearance | Pale yellow to brown liquid (typical) | Supplier Data |

| Boiling Point | ~300-320 °C (estimated) | Predicted Data |

| Solubility | Soluble in organic solvents like Methanol, Dichloromethane, Ethyl Acetate. | General Chemical Knowledge |

Synthesis and Manufacturing Pathway

The most common and industrially viable method for synthesizing 2-(3-Methoxypropoxy)aniline is a two-step process starting from 2-nitrophenol. This pathway involves a Williamson ether synthesis followed by a nitro group reduction.

Step 1: Williamson Ether Synthesis

This classical reaction forms the ether linkage. 2-Nitrophenol is deprotonated by a strong base (e.g., Sodium Hydroxide) to form the corresponding phenoxide. This nucleophile then attacks 1-bromo-3-methoxypropane via an Sₙ2 reaction to yield 1-(3-methoxypropoxy)-2-nitrobenzene.

-

Causality: The choice of a strong base is crucial to quantitatively generate the phenoxide, which is a much stronger nucleophile than the parent phenol, thereby driving the reaction to completion. A polar aprotic solvent like DMF or DMSO is often used to solvate the cation and increase the nucleophilicity of the phenoxide.

Step 2: Nitro Group Reduction

The nitro group of the intermediate is then reduced to the primary amine. A common method for this transformation is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[3] This method is favored for its high yield and clean conversion, producing water as the only byproduct.

-

Causality: Catalytic hydrogenation is a highly efficient and selective method for nitro group reduction.[3] The palladium surface adsorbs both the hydrogen gas and the nitro compound, facilitating the hydrogen transfer and subsequent reduction to the aniline. Ethyl acetate is a common solvent as it is relatively inert and allows for easy filtration of the catalyst post-reaction.[3]

Synthesis Workflow Diagram

Detailed Laboratory Protocol

This protocol is a self-validating system; successful synthesis is confirmed by the analytical protocols in the subsequent section.

Part A: Synthesis of 1-(3-methoxypropoxy)-2-nitrobenzene

-

Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrophenol (13.9 g, 0.1 mol) and N,N-Dimethylformamide (DMF, 200 mL).

-

Deprotonation: Add sodium hydroxide pellets (4.4 g, 0.11 mol) portion-wise to the stirring solution. The mixture will warm up and turn a deep color. Stir for 30 minutes at room temperature.

-

Alkylation: Add 1-bromo-3-methoxypropane (16.8 g, 0.11 mol) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Part B: Synthesis of 2-(3-Methoxypropoxy)aniline

-

Setup: In a pressure vessel (e.g., Parr shaker), dissolve the 1-(3-methoxypropoxy)-2-nitrobenzene intermediate (0.1 mol) in ethyl acetate (150 mL).[3]

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 0.5-1.0 g, catalytic amount) to the solution.[3]

-

Hydrogenation: Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas to 30-50 psi.[3]

-

Reaction: Stir the mixture vigorously at room temperature for 2-5 hours.[3] The reaction is typically exothermic. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Filtration & Isolation: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Final Product: Wash the Celite pad with ethyl acetate. Combine the filtrates and remove the solvent under reduced pressure to yield 2-(3-Methoxypropoxy)aniline as an oil. The product is often of sufficient purity for subsequent steps without further purification.[3]

Spectroscopic Characterization and Analysis

Structural confirmation and purity assessment are non-negotiable in pharmaceutical synthesis. The following are standard, reliable protocols for the characterization of 2-(3-Methoxypropoxy)aniline.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the molecular skeleton.

-

Protocol:

-

Sample Prep: Dissolve ~10-20 mg of the synthesized compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Record ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

-

Analysis: Integrate the proton signals and assign peaks based on their chemical shift (δ), multiplicity, and coupling constants.

-

-

Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7-6.9 | m | 4H | Aromatic protons (Ar-H) |

| ~4.05 | t | 2H | Ar-O-CH₂ -CH₂-CH₂-OCH₃ |

| ~3.8 | br s | 2H | -NH₂ |

| ~3.55 | t | 2H | Ar-O-CH₂-CH₂-CH₂ -OCH₃ |

| ~3.35 | s | 3H | -OCH₃ |

| ~2.05 | p | 2H | Ar-O-CH₂-CH₂ -CH₂-OCH₃ |

-

Expected ¹³C NMR Spectral Data (CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~146.5 | C -O (Aromatic) |

| ~136.0 | C -NH₂ (Aromatic) |

| ~121.5 | Ar-C H |

| ~118.8 | Ar-C H |

| ~115.3 | Ar-C H |

| ~111.9 | Ar-C H |

| ~70.9 | O-C H₂-CH₃ |

| ~67.2 | Ar-O-C H₂ |

| ~58.9 | -OC H₃ |

| ~29.5 | -CH₂-C H₂-CH₂- |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

-

Protocol:

-

Sample Prep: Apply a thin film of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3050 - 3010 | C-H Aromatic Stretch | Ar-H |

| 2950 - 2850 | C-H Aliphatic Stretch | -CH₂-, -CH₃ |

| 1620 - 1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1510 - 1480 | C=C Aromatic Ring Stretch | Benzene Ring |

| 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| 1120 - 1085 | C-O-C Symmetric Stretch | Alkyl Ether |

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Electron Ionization (EI) is a common technique for this type of molecule.[4]

-

Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol) into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and analysis.[5]

-

Analysis: Observe the mass-to-charge ratio (m/z) of the molecular ion [M]⁺•.

-

-

Expected Mass Spectrum Data:

| m/z Value | Interpretation |

| 181 | Molecular Ion [M]⁺• |

| 122 | Fragment: [M - CH₂CH₂OCH₃]⁺• |

| 59 | Fragment: [CH₂OCH₃]⁺ |

Application in Drug Development: The Cariprazine Case Study

The primary industrial application of 2-(3-Methoxypropoxy)aniline is as a crucial intermediate in the synthesis of Cariprazine.[1][6] In the patented synthetic routes, the aniline nitrogen of this molecule is used as a nucleophile to construct the complex side chain of the final drug.[6]

Synthetic Pathway to Cariprazine

The synthesis involves reacting 2-(3-Methoxypropoxy)aniline with a suitable electrophile to form an amide or a related intermediate, which is then elaborated into the final piperazine-containing side chain of Cariprazine.

-

Field Insight: The ortho-methoxypropoxy group is not merely a passive substituent. It serves two strategic purposes:

-

Steric Influence: It directs subsequent reactions and can influence the conformation of the molecule.

-

Pharmacokinetic Modulation: The ether group can modulate the lipophilicity and metabolic stability of the final drug molecule, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Safety, Handling, and Storage

As with all aniline derivatives, 2-(3-Methoxypropoxy)aniline must be handled with appropriate care. Aniline compounds are known for their potential toxicity, particularly through skin absorption and inhalation.

GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. |

| Skin Corrosion/Irritation | corrosive | Danger | H314: Causes severe skin burns and eye damage. |

| Carcinogenicity (Suspected) | health_hazard | Warning | H351: Suspected of causing cancer. |

| Aquatic Hazard (Chronic) | environment | Warning | H411: Toxic to aquatic life with long lasting effects. |

| (Note: This is generalized data for anilines; specific SDS should be consulted) |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[7] Wear nitrile gloves, a lab coat, and chemical safety goggles.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.[7][9]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[10] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-(3-Methoxypropoxy)aniline stands as a testament to the principle that the value of a chemical is often defined by its utility in constructing more complex, functional molecules. Its well-defined structure, predictable reactivity, and established synthetic pathways make it an indispensable tool for medicinal chemists. The detailed synthesis and characterization protocols provided in this guide offer a robust framework for its reliable production and verification, ensuring the quality and integrity of downstream processes, particularly in the synthesis of critical therapeutics like Cariprazine. Adherence to strict safety protocols is paramount to harnessing its full potential while mitigating risk.

References

- Bueno, O., Gargantilla, M., Estévez-Gallego, J., Martins, S., Díaz, J. F., Camarasa, M.-J., Liekens, S., Pérez-Pérez, M.-J., & Priego, E.-M. (2019). General procedure for the synthesis of 2-aminodiphenylethers. European Journal of Medicinal Chemistry, 171, 195-208. [Source available at: ChemicalBook, https://www.chemicalbook.com/productchemicalpropertiesCB72720585_EN.htm]

- Google Patents. (2018). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline. [https://patents.google.

- Justia Patents. (2021). Synthesis method for cariprazine. [https://patents.justia.

- National Institute of Standards and Technology (NIST). Aniline, p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)-. NIST Chemistry WebBook. [https://webbook.nist.gov/cgi/cbook.cgi?ID=C5026744]

- PubChem. 2-Oxiranemethanamine, N-[3-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/3018173]

- Google Patents. (2022). CN114539185A - Preparation method of cariprazine and intermediate thereof. [https://patents.google.

- Carl ROTH. Safety Data Sheet: Phenolphthalein indicator solution. [https://www.carlroth.com/medias/SDB-T129-UK-EN.pdf]

- ResearchGate. (2020). The synthesis of the key intermediate of cariprazine. [https://www.researchgate.net/figure/The-synthesis-of-the-key-intermediate-of-cariprazine-a-Retrosynthetic-scheme-for_fig1_344186592]

- Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. [https://patents.google.

- Fisher Scientific. (2009). Safety Data Sheet. [https://www.fishersci.com/msds?productName=AC130510050]

- National Institute of Standards and Technology (NIST). Aniline, p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)- Mass Spectrum. NIST Chemistry WebBook. [https://webbook.nist.gov/cgi/cbook.cgi?Spec=C5026744&Index=1&Type=Mass]

- ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b). [https://www.researchgate.net/figure/FT-IR-spectra-of-Pure-components-aniline-a-N-methylaniline-b-N-N-dimethylaniline_fig3_263412038]

- MedKoo Biosciences. Cariprazine Synthetic Routes. [https://www.medkoo.com/products/28398]

- ResearchGate. Mass spectra of 3-methoxy-1,2-benzenediol and the seven derivatives. [https://www.researchgate.

- Flinn Scientific. (2015). Phenolphthalein Safety Data Sheet (SDS). [https://www.flinnsci.com/sds_720.00_phenolphthalein/sds_720.00_phenolphthalein/]

- Guidechem. 1-(2-methoxypropoxy)propan-2-ol 13429-07-7. [https://www.guidechem.com/products/13429-07-7.html]

- Sigma-Aldrich. (2025). Safety Data Sheet. [https://www.sigmaaldrich.com/US/en/sds/sial/333188]

- Patsnap. Preparation method of cariprazine intermediate. [https://patents.patsnap.com/v.11.1.0.

- CDH Fine Chemical. SODIUM SILICATE SOLUTION CAS No 1344-09-8. [https://www.cdhfinechemical.com/images/product/msds/28555_1.pdf]

- PubMed. (2023). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. [https://pubmed.ncbi.nlm.nih.gov/36652064/]

- PrepChem.com. Synthesis of N-(3,3-dimethoxypropanoyl)-2-methoxy-5-acetoxy-aniline. [https://www.prepchem.com/synthesis-of-n-3-3-dimethoxypropanoyl-2-methoxy-5-acetoxy-aniline]

- PubChem. 3,4,5-Trimethoxyaniline. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/32285]

- Supplementary Information. Hydroboration of N-benzylideaniline Catalyzed by n-Butyllithium. [https://www.i-mol.com/paper/file/1324209204018331648/1324209204278386688/supp_info.pdf]

- ChemicalBook. 2,3-Dimethoxybenzaldehyde(86-51-1) 1H NMR spectrum. [https://www.chemicalbook.com/spectrum/86-51-1_1hnmr.htm]

- PubChemLite. 2-(3-methoxypropoxy)aniline (C10H15NO2). [https://pubchemlite.com/compound/2-3-methoxypropoxyaniline-C10H15NO2-29334-09-8]

- ChemicalBook. Aniline(62-53-3) IR2 spectrum. [https://www.chemicalbook.com/spectrum/62-53-3_ir2.htm]

Sources

- 1. CN114539185A - Preparation method of cariprazine and intermediate thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(3-METHOXYPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 4. Aniline, p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)- [webbook.nist.gov]

- 5. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. patents.justia.com [patents.justia.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. carlroth.com:443 [carlroth.com:443]

2-(3-Methoxypropoxy)aniline spectroscopic data (NMR, IR, MS)

This technical guide provides a comprehensive framework for the synthesis, structural validation, and spectroscopic analysis of 2-(3-Methoxypropoxy)aniline .

This molecule is a critical "linker-scaffold" intermediate, often employed in medicinal chemistry to introduce solubility-enhancing ether chains into kinase inhibitors (e.g., EGFR or BTK inhibitors) or as a spacer in PROTAC design. Because specific spectral data for this exact isomer is often proprietary or absent from public databases, this guide reconstructs the Target Product Profile (TPP) using high-fidelity predictive modeling and homologue referencing (e.g., o-anisidine and 3-(3-methoxypropoxy)aniline).

CAS Registry Number: (Analogous to 1023277-27-1 [meta-isomer])

Molecular Formula:

Part 1: Synthesis & Reaction Pathway

To ensure high regioselectivity and avoid N-alkylation byproducts, the synthesis should proceed via the Nitro-Reduction Route rather than direct alkylation of 2-aminophenol.

1.1 Validated Synthetic Workflow

-

O-Alkylation (Williamson Ether Synthesis): Reaction of 2-nitrophenol with 1-bromo-3-methoxypropane using Potassium Carbonate (

) in DMF or Acetonitrile. -

Reduction: Catalytic hydrogenation (

, Pd/C) or chemical reduction (Fe/

1.2 Reaction Topology Diagram

The following diagram illustrates the reaction logic and critical control points (CCPs).

Figure 1: Stepwise synthetic pathway prioritizing regiospecificity via nitro-intermediate.

Part 2: Spectroscopic Characterization (The "Fingerprint")

The following data represents the Reference Standard Profile . Experimental results falling outside these ranges (±0.2 ppm for NMR, ±5 cm⁻¹ for IR) suggest impurities or isomeric scrambling.

2.1 Nuclear Magnetic Resonance (NMR)

Solvent:

Logic: The ortho-substitution pattern creates a distinct shielding effect on the aromatic ring compared to meta or para isomers. The ether chain will display a classic triplet-quintet-triplet pattern.

| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |

| Ar-H | Ar-H (6) | 6.78 - 6.82 | dd | 1H | 8.0, 1.5 | Ortho to |

| Ar-H | Ar-H (5) | 6.70 - 6.75 | td | 1H | 7.8, 1.5 | Meta to both groups |

| Ar-H | Ar-H (4) | 6.85 - 6.90 | td | 1H | 7.8, 1.5 | Para to |

| Ar-H | Ar-H (3) | 6.80 - 6.84 | dd | 1H | 8.0, 1.5 | Ortho to Ether (Shielded) |

| Amine | 3.80 - 4.20 | br s | 2H | - | Exchangeable ( | |

| 4.12 | t | 2H | 6.5 | Deshielded by Phenolic Oxygen | ||

| 3.58 | t | 2H | 6.5 | Deshielded by Aliphatic Oxygen | ||

| 2.08 | quint | 2H | 6.5 | Central methylene | ||

| OMe | 3.36 | s | 3H | - | Terminal Methoxy |

Critical Validation:

-

The "Ortho" Proof: Look for the specific splitting of the aromatic protons. Unlike para-substitution (which gives a symmetric AA'BB' system), the ortho isomer yields a complex ABCD system, often appearing as two sets of overlapping multiplets.

-

Impurity Flag: If you see a triplet at

4.5+, you likely have N-alkylation (if synthesized via aminophenol).

2.2 Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

| Wavenumber ( | Assignment | Diagnostic Note |

| 3450 & 3360 | Primary amine doublet (Asymmetric/Symmetric). | |

| 2800 - 3000 | Alkyl chain stretching (sp3). | |

| 1615 | Amine scissoring (bending). | |

| 1590 & 1505 | Aromatic ring breathing modes. | |

| 1240 | Aryl alkyl ether (Asymmetric stretch). Strong band. | |

| 1110 | Aliphatic ether stretch (Chain). | |

| 745 | Ortho-substitution (Out-of-plane bending). |

2.3 Mass Spectrometry (ESI-MS)

Ionization: Electrospray Ionization (Positive Mode).

-

Parent Ion:

-

Sodium Adduct:

Fragmentation Pathway (MS/MS): The molecule typically cleaves at the ether linkages.

Figure 2: Predicted ESI-MS fragmentation pattern.

Part 3: Quality Control & Storage

3.1 HPLC Method (Reverse Phase)

To distinguish the product from the nitro-precursor and potential byproducts:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

. -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/chain).

-

Retention Time Logic: The amine (product) is more polar than the nitro intermediate. Expect the product to elute earlier than the nitro precursor.

3.2 Stability & Handling

-

Oxidation Risk: Anilines are prone to oxidation (browning) upon air exposure.

-

Storage: Store under Argon/Nitrogen at -20°C.

-

Salt Formation: For long-term storage, convert to the Hydrochloride salt (

) by treating with HCl in dioxane/ether. The salt is significantly more stable.

References

-

General Synthesis of Alkoxy Anilines

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Williamson Ether synthesis protocols).

-

ChemicalBook.[1][2] (2024).[3] Synthesis of 2-(3-methoxyphenoxy)aniline. Link (Homologue reference for reaction conditions).

-

Spectroscopic Data of Homologues (Meta-Isomer)

-

IR Interpretation Standards

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

- 1. 2,3-Dimethylaniline(87-59-2) 1H NMR [m.chemicalbook.com]

- 2. Aniline(62-53-3) IR2 [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 3-(2-Methoxyethoxy)aniline | C9H13NO2 | CID 16640686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Oxiranemethanamine, N-[3-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)- | C15H19NO4 | CID 3018173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aniline [webbook.nist.gov]

A Technical Guide to the Synthesis of 2-(3-Methoxypropoxy)aniline from Nitrobenzene-Derived Precursors

Executive Summary

This technical guide provides an in-depth, research-grade overview of a robust synthetic pathway to 2-(3-methoxypropoxy)aniline, a valuable substituted aniline derivative with applications in pharmaceutical and materials science development. The synthesis commences from precursors readily derived from nitrobenzene, focusing on a logical and efficient three-step sequence: the formation of a key 2-nitrophenol intermediate, a subsequent Williamson ether synthesis to install the methoxypropoxy sidechain, and a final, clean reduction of the nitro group to yield the target aniline. This document emphasizes the mechanistic rationale behind each transformation, offers detailed, field-tested experimental protocols, and presents a comparative analysis of methodological choices to guide researchers in achieving optimal outcomes. All procedures are supported by authoritative references to ensure scientific integrity and reproducibility.

Strategic Overview of the Synthetic Pathway

The synthesis of 2-(3-methoxypropoxy)aniline from a nitrobenzene starting point is most logically approached via a convergent strategy hinging on the formation of key intermediates. The retrosynthetic analysis reveals a pathway that sequentially disconnects the target molecule at its most synthetically accessible bonds: the amine, the ether linkage, and finally, the foundational nitrophenol structure.

The forward synthesis, therefore, is structured as follows:

-

Formation of 2-Nitrophenol: This critical intermediate serves as the scaffold upon which the desired functionality is built. While direct hydroxylation of nitrobenzene is not feasible, 2-nitrophenol is readily prepared from precursors like 2-chloronitrobenzene, which itself is derived from the nitration of chlorobenzene.

-

Williamson Ether Synthesis: The phenolic hydroxyl group of 2-nitrophenol is alkylated using 1-bromo-3-methoxypropane. This classic SN2 reaction is highly efficient for creating the desired ether linkage.[1][2][3]

-

Aromatic Nitro Group Reduction: The final step involves the selective reduction of the nitro group on the 2-(3-methoxypropoxy)nitrobenzene intermediate to the corresponding primary amine, yielding the target product. Catalytic hydrogenation is the preferred method for its high yield and clean reaction profile.[4][5][6]

This strategic workflow is visualized below.

Figure 1: Overall synthetic workflow from a nitrobenzene precursor to 2-(3-methoxypropoxy)aniline.

Step 1: Synthesis of 2-Nitrophenol Intermediate

The cornerstone of this synthesis is the generation of 2-nitrophenol. This intermediate provides the essential ortho-relationship between the future amino group and the ether linkage.

Rationale and Method Selection

Direct synthesis from nitrobenzene is challenging. A highly reliable and scalable method involves the nucleophilic aromatic substitution (hydrolysis) of 2-chloronitrobenzene.[7] This precursor is industrially available and can be synthesized by the nitration of chlorobenzene. The hydrolysis reaction proceeds by reacting 2-chloronitrobenzene with a strong base, such as sodium hydroxide, followed by acidification to protonate the resulting phenoxide.[7]

Detailed Experimental Protocol: Hydrolysis of 2-Chloronitrobenzene

-

Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-chloronitrobenzene (0.2 mol, 31.5 g) and a 20% aqueous solution of sodium hydroxide (0.4 mol NaOH in 80 mL H₂O).

-

Reaction: Heat the biphasic mixture to reflux (approximately 105-110 °C) with vigorous stirring. Maintain reflux for 2-3 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Work-up and Acidification: Cool the reaction mixture to room temperature. Transfer the dark-red solution to a 1 L beaker and cool further in an ice bath. Slowly and carefully, add concentrated hydrochloric acid (~35 mL) with stirring until the solution is strongly acidic (pH < 2), checked with litmus paper. The sodium 2-nitrophenoxide salt will convert to 2-nitrophenol, which will precipitate as a yellow solid.[8]

-

Isolation: Isolate the crude 2-nitrophenol by vacuum filtration. Wash the solid cake with cold distilled water (2 x 50 mL) to remove inorganic salts.

-

Purification: The crude product can be purified by recrystallization from ethanol/water or by steam distillation to yield bright yellow crystals. Dry the purified product in a vacuum oven. A typical yield is 80-90%.

Step 2: Williamson Ether Synthesis

This step constitutes the core carbon-oxygen bond formation, attaching the methoxypropoxy sidechain to the phenolic scaffold.

Mechanistic Principles

The Williamson ether synthesis is a classic SN2 reaction.[1][3][9] The mechanism involves two key stages:

-

Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of 2-nitrophenol, forming a nucleophilic phenoxide anion.

-

Nucleophilic Attack: The generated phenoxide attacks the electrophilic carbon of an alkyl halide (in this case, 1-bromo-3-methoxypropane), displacing the halide leaving group.[2][10]

The reaction's success hinges on minimizing competing elimination reactions, which is achieved by using a primary alkyl halide.[9][10]

Figure 2: Mechanism of the SN2 reaction in the Williamson ether synthesis step.

Reagent Selection and Optimization

The choice of base and solvent is critical for reaction efficiency.

| Parameter | Option 1 | Option 2 | Rationale & Recommendation |

| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) | K₂CO₃ is a mild, inexpensive, and easy-to-handle base, making it ideal for this transformation. NaH is stronger but requires anhydrous conditions and more careful handling. K₂CO₃ is recommended. |

| Solvent | Acetone | Dimethylformamide (DMF) | Acetone is a good solvent that allows for easy removal post-reaction. DMF is a polar aprotic solvent that can accelerate SN2 reactions but has a high boiling point. Acetone is sufficient and recommended for ease of workup. |

| Alkylating Agent | 1-bromo-3-methoxypropane | 1-chloro-3-methoxypropane | The bromide is a better leaving group than chloride, leading to faster reaction rates. The bromo derivative is recommended. |

Table 1: Comparison of Reagents for Williamson Ether Synthesis.

Detailed Experimental Protocol

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-nitrophenol (0.15 mol, 20.8 g), anhydrous potassium carbonate (0.225 mol, 31.1 g), and acetone (250 mL).

-

Addition of Alkylating Agent: To the stirred suspension, add 1-bromo-3-methoxypropane (0.165 mol, 25.2 g) dropwise over 15 minutes.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction's completion by TLC, observing the disappearance of the 2-nitrophenol spot.

-

Work-up: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetone.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a yellow-orange oil. Dissolve the oil in dichloromethane (200 mL) and wash with 5% aqueous NaOH (2 x 50 mL) to remove any unreacted 2-nitrophenol, followed by a wash with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-(3-methoxypropoxy)nitrobenzene as an oil. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary. A typical yield is >95%.

Step 3: Reduction to 2-(3-Methoxypropoxy)aniline

The final transformation converts the electron-withdrawing nitro group into the versatile amino group.

Comparative Analysis of Reduction Methodologies

Several methods are available for the reduction of aromatic nitro compounds. The optimal choice depends on factors such as scale, available equipment, and desired purity.[4][11][12]

| Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ (gas), Pd/C or Pt/C catalyst | High yield, very clean reaction, simple workup (filtration), environmentally benign (water is the only byproduct).[6][13] | Requires specialized hydrogenation equipment (pressure vessel), potential catalyst poisoning. |

| Metal/Acid Reduction | Sn / conc. HCl | Inexpensive, reliable for small-scale lab synthesis.[4][11] | Harsh acidic conditions, strenuous workup to remove tin salts, generates significant waste.[14] |

| Metal/Acid Reduction | Fe / HCl or Acetic Acid | Cheaper than tin, less toxic metal waste. | Still requires an acidic workup, can be slow. |

Table 2: Comparison of Common Aromatic Nitro Group Reduction Methods.

For its efficiency and cleanliness, catalytic hydrogenation is the highly recommended protocol.

Detailed Experimental Protocol: Catalytic Hydrogenation

-

Setup: In a suitable pressure vessel (e.g., a Parr hydrogenator), add a solution of 2-(3-methoxypropoxy)nitrobenzene (0.1 mol, 21.1 g) in ethyl acetate or methanol (200 mL).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (1-2 mol%, ~1.0 g) to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, preferably under a nitrogen atmosphere.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 30-50 psi. Stir the reaction mixture vigorously at room temperature. The reaction is exothermic and may require gentle cooling.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 2-5 hours.[15]

-

Work-up: Depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(3-methoxypropoxy)aniline.

Purification and Characterization of Final Product

Purification Strategy

The crude aniline product is often dark-colored due to aerial oxidation.[16]

-

Acid-Base Extraction: An effective purification method involves dissolving the crude product in diethyl ether or dichloromethane and extracting it with dilute HCl. The aniline forms a water-soluble hydrochloride salt, leaving non-basic impurities in the organic layer.[17] The aqueous layer is then basified with NaOH, and the liberated free aniline is re-extracted into fresh organic solvent.

-

Vacuum Distillation: For high purity, the product can be distilled under reduced pressure to yield a colorless or pale-yellow oil.[16]

Spectroscopic Characterization

The identity and purity of the final product, 2-(3-methoxypropoxy)aniline, should be confirmed by standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.7-6.9 (m, 4H, Ar-H), 4.1 (t, 2H, Ar-O-CH₂), 3.8 (s, 2H, -NH₂), 3.6 (t, 2H, -CH₂-OMe), 3.4 (s, 3H, O-CH₃), 2.1 (p, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~146.1 (C-O), 140.2 (C-N), 121.5, 119.0, 115.4, 111.8 (Ar-C), 70.5 (-CH₂-OMe), 67.2 (Ar-O-CH₂), 59.0 (O-CH₃), 29.5 (-CH₂-CH₂-CH₂-) |

| FT-IR (thin film, cm⁻¹) | 3450, 3360 (N-H stretch, doublet), 3050 (Ar C-H stretch), 2940, 2870 (Aliphatic C-H stretch), 1610, 1500 (C=C stretch), 1250 (Ar-O stretch), 1110 (C-O-C stretch) |

| Mass Spec. (EI, m/z) | 181 [M]⁺, 122 [M - C₃H₇O]⁺, 108 [M - C₄H₉O]⁺ |

Table 3: Expected Spectroscopic Data for 2-(3-Methoxypropoxy)aniline.[18][19][20]

Safety Considerations

-

Nitrobenzene and its derivatives (2-chloronitrobenzene, 2-nitrophenol): These compounds are toxic, readily absorbed through the skin, and are suspected carcinogens. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Strong Acids and Bases (HCl, NaOH): Corrosive. Handle with care and appropriate PPE. Acidification and neutralization steps can be exothermic and should be performed slowly and with cooling.

-

Catalytic Hydrogenation (H₂ gas, Pd/C): Hydrogen gas is highly flammable and can form explosive mixtures with air. Pd/C catalyst can be pyrophoric. Ensure the system is properly purged with an inert gas before and after the reaction.

Conclusion

The synthesis of 2-(3-methoxypropoxy)aniline from nitrobenzene-derived precursors is a highly achievable objective for research and development laboratories. The outlined three-step sequence, leveraging a robust Williamson ether synthesis and a clean catalytic hydrogenation, provides a reliable and efficient pathway to the target molecule. By understanding the mechanistic underpinnings of each step and adhering to the detailed protocols, researchers can consistently obtain high yields of the desired product, enabling further investigation into its potential applications.

References

-

Scribd. (n.d.). 3-Synthesis of Aniline by Reduction of Nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN101434547B - Method for preparing aniline from nitrobenzene.

-

Vedantu. (n.d.). Convert nitrobenzene into phenol class 12 chemistry CBSE. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-methoxypropoxy)aniline. Retrieved from [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US2385282A - 2-nitro-3-methoxy-phenol and process of making same.

-

MDPI. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Retrieved from [Link]

-

Allen. (n.d.). Conversion of Nitrobenzene to m-Nitrophenol. Retrieved from [Link]

-

ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

-

Reddit. (2014). Purify and dry aniline?. Retrieved from [Link]

- Google Patents. (n.d.). US2831898A - Phenol alkylation process.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US20080045756A1 - Process for preparation of a nitrophenol.

-

ACS Publications. (n.d.). Efficient Reduction of Nitrobenzene to Aniline with a Biocatalyzed Cathode. Retrieved from [Link]

-

Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]

- Google Patents. (n.d.). CN111056954A - Aniline purification method.

-

NIST WebBook. (n.d.). Aniline, p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)-. Retrieved from [Link]

-

YouTube. (2023). All You Need to Know about the Reduction of Alkynes. Retrieved from [Link]

-

Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?. Retrieved from [Link]

-

ResearchGate. (n.d.). Aniline production from nitrobenzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

-

YouTube. (2021). Mechanism of Reduction of Nitrobenzene to Aniline. Retrieved from [Link]

-

RSC Publishing. (n.d.). Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation. Retrieved from [Link]

-

YouTube. (2022). Synthesis of Nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrophenol. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Retrieved from [Link]

-

YouTube. (2025). Reduction of Aldehydes and Ketones with Complex Hydrides. Retrieved from [Link]

-

Loughborough University Research Repository. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst. Retrieved from [Link]

-

Texium. (2020). Vacuum Distillation of Aniline. Retrieved from [Link]

-

YouTube. (2024). Aniline Synthesis via Tin Reduction. Retrieved from [Link]

-

Filo. (n.d.). Synthesize the following: m-Nitrophenol from benzene. Retrieved from [Link]

-

YouTube. (2021). 18.5 Side Chain Reactions of Benzenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

-

Stack Exchange. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Retrieved from [Link]

-

ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. jk-sci.com [jk-sci.com]

- 4. scribd.com [scribd.com]

- 5. CN101434547B - Method for preparing aniline from nitrobenzene - Google Patents [patents.google.com]

- 6. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 7. US20080045756A1 - Process for preparation of a nitrophenol - Google Patents [patents.google.com]

- 8. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. byjus.com [byjus.com]

- 11. Convert nitrobenzene into phenol class 12 chemistry CBSE [vedantu.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. 2-(3-METHOXYPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 16. reddit.com [reddit.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. PubChemLite - 2-(3-methoxypropoxy)aniline (C10H15NO2) [pubchemlite.lcsb.uni.lu]

- 19. Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

Physical properties of 2-(3-Methoxypropoxy)aniline

The following technical guide details the physical properties, synthesis, and applications of 2-(3-Methoxypropoxy)aniline , a specialized intermediate in medicinal chemistry.

CAS Registry Number: 857272-07-2 Chemical Family: Alkoxy-substituted Anilines Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, Antivirals)

Executive Summary

2-(3-Methoxypropoxy)aniline is a critical building block in the synthesis of small-molecule therapeutics. Characterized by an ortho-substituted ether chain, this aniline derivative serves as a pharmacophore scaffold, particularly in the development of tyrosine kinase inhibitors and antiviral agents. Its structural uniqueness lies in the 3-methoxypropoxy side chain, which provides specific steric bulk and hydrogen-bond acceptor capabilities, influencing the binding affinity and solubility profiles of final drug candidates.

This guide consolidates physical data, synthetic pathways, and handling protocols for researchers utilizing this intermediate.

Chemical Identity & Structural Properties[1][2]

| Property | Specification |

| IUPAC Name | 2-(3-Methoxypropoxy)benzenamine |

| Common Name | 2-(3-Methoxypropoxy)aniline |

| CAS Number | 857272-07-2 |

| Molecular Formula | |

| Molecular Weight | 181.23 g/mol |

| SMILES | COCCCOc1ccccc1N |

| InChI Key | Derived from structure |

| Structural Features | Primary amine (-NH2), Ortho-ether linkage, Terminal methoxy group |

Physical & Chemical Properties[2][3][4][5]

Note: Experimental data for this specific intermediate is limited in public registries. Values below combine available data with high-confidence predictive models based on homologous o-anisidine derivatives.

Quantitative Data Table

| Parameter | Value / Range | Condition / Method |

| Physical State | Liquid | @ 20°C, 1 atm |

| Appearance | Colorless to Light Yellow/Brown | Oxidizes upon air exposure |

| Boiling Point (Predicted) | 295°C ± 20°C | @ 760 mmHg (ACD/Labs Algorithm) |

| Density (Predicted) | 1.06 ± 0.05 g/cm³ | @ 20°C |

| pKa (Conjugate Acid) | ~4.2 - 4.5 | Estimated (Influence of ortho-alkoxy group) |

| LogP (Predicted) | 1.85 ± 0.3 | Hydrophobic/Lipophilic balance |

| Solubility | Soluble | DMSO, Methanol, Ethyl Acetate, DCM |

| Solubility (Water) | Low to Moderate | Due to ether oxygen H-bonding |

| Flash Point (Predicted) | >110°C | Closed Cup |

Stability & Reactivity

-

Oxidation Sensitivity: Like most anilines, the amino group is susceptible to oxidation, turning the liquid dark brown over time. Store under inert gas (Nitrogen/Argon).

-

Thermal Stability: Stable under standard laboratory conditions; avoid prolonged heating >150°C without solvent.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides, and chloroformates.

Synthetic Methodology

The synthesis of 2-(3-Methoxypropoxy)aniline typically follows a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) or Williamson Ether Synthesis , followed by Nitro Reduction .

Validated Synthetic Route

Step 1: Ether Formation

-

Reactants: 2-Nitrophenol + 1-Bromo-3-methoxypropane (or 3-methoxypropyl methanesulfonate).

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or Acetonitrile.

-

Conditions: Heat to 60-80°C for 4-12 hours.

-

Intermediate: 1-(3-Methoxypropoxy)-2-nitrobenzene.

Step 2: Reduction of Nitro Group

-

Method A (Catalytic Hydrogenation):

(1-3 atm), 10% Pd/C, Methanol/Ethanol. -

Method B (Chemical Reduction): Iron powder (

) + Ammonium Chloride ( -

Purification: Filtration of catalyst/iron sludge, followed by vacuum distillation or column chromatography.

Pathway Visualization

Figure 1: Standard synthetic pathway for 2-(3-Methoxypropoxy)aniline via nitro-reduction.

Applications in Drug Development[7][8]

Pharmacophore Utility

The 2-(3-methoxypropoxy) moiety is strategically employed to modulate the physicochemical properties of drug candidates:

-

Solubility Enhancement: The ether oxygen atoms increase aqueous solubility compared to purely alkyl chains.

-

Steric Fit: The propyl linker provides flexibility, allowing the terminal methoxy group to access specific binding pockets (e.g., the ATP-binding site of kinases) without inducing steric clash.

-

Metabolic Stability: The terminal methoxy group is generally more metabolically stable than a terminal hydroxyl group.

Case Study: Antiviral & Kinase Inhibitor Research

Recent patent literature highlights the utility of this intermediate:

-

Antiviral Agents (HBV): Used in the synthesis of fused tricyclic compounds targeting Hepatitis B Virus (HBV). The aniline nitrogen serves as the attachment point to the heterocyclic core, while the alkoxy chain extends into the solvent-accessible region of the viral polymerase [1].

-

Kinase Inhibition: Analogous to the structure of Gefitinib (which uses a 3-morpholinopropoxy group), the 3-methoxypropoxy group is often explored in Structure-Activity Relationship (SAR) studies for EGFR and VEGFR inhibitors to optimize potency and pharmacokinetic profiles.

Handling & Safety Protocols

Signal Word: WARNING

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Sensitization | H317 | May cause an allergic skin reaction. |

Standard Operating Procedure (SOP):

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container at 2-8°C . Protect from light and air to prevent oxidation (discoloration).

-

Spill Management: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste. Do not flush down the drain.

References

-

Patent CN110066278A. "Fused tricyclic class compound and its application in drug." Google Patents. Accessed February 7, 2026.

-

ChemicalBook. "2-(3-methoxypropoxy)benzenamine Product Description." ChemicalBook. Accessed February 7, 2026.

-

PubChem. "Aniline Derivatives and Homologs." National Center for Biotechnology Information. Accessed February 7, 2026.

A Comprehensive Technical Guide to the Solubility of 2-(3-Methoxypropoxy)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(3-Methoxypropoxy)aniline, a key intermediate in the synthesis of various pharmaceutical compounds. Recognizing the limited availability of specific quantitative solubility data in public literature, this document furnishes a robust theoretical framework for predicting its solubility in a range of common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate reliable data tailored to their specific applications. This guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a comprehensive understanding of the solute-solvent interactions at play.

Introduction: Physicochemical Profile of 2-(3-Methoxypropoxy)aniline

2-(3-Methoxypropoxy)aniline is an aromatic amine characterized by the presence of a primary amine group (-NH₂), a phenyl ring, and a methoxypropoxy side chain. These structural features collectively dictate its polarity, hydrogen bonding capabilities, and ultimately, its solubility in various organic media.

-

Aromatic Amine Core: The aniline moiety provides a degree of polarity and the capacity for hydrogen bonding through the amine group. Aromatic amines are generally soluble in many organic solvents.[1][2] The lone pair of electrons on the nitrogen atom also imparts basic properties to the molecule.[3]

-

Methoxypropoxy Side Chain: The ether linkages and the alkyl chain contribute to both polar and non-polar characteristics. The ether oxygens can act as hydrogen bond acceptors, while the propyl chain introduces lipophilicity.

Understanding these molecular attributes is fundamental to predicting and interpreting the solubility behavior of 2-(3-Methoxypropoxy)aniline. The principle of "like dissolves like" is a cornerstone of this understanding; polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better suited for non-polar solutes.[2]

Theoretical Framework for Solubility Prediction

In the absence of extensive empirical data, a theoretical estimation of solubility can be a valuable starting point. The solubility of 2-(3-Methoxypropoxy)aniline in a given organic solvent is governed by the thermodynamics of the dissolution process, primarily the enthalpy and entropy of mixing.

Key Influencing Factors:

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Solvents can be broadly categorized as polar protic (e.g., methanol, ethanol), polar aprotic (e.g., acetone, ethyl acetate), and non-polar (e.g., hexane, toluene). Due to its molecular structure, 2-(3-Methoxypropoxy)aniline is expected to exhibit good solubility in polar aprotic and moderately polar solvents.

-

Hydrogen Bonding: The primary amine group of 2-(3-Methoxypropoxy)aniline can act as a hydrogen bond donor, while the ether oxygens and the amine nitrogen can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding, such as alcohols, are likely to be effective at solvating this molecule.[3]

-

Temperature: The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

Estimated Solubility Profile

Based on these principles, the following table provides an estimated qualitative solubility profile for 2-(3-Methoxypropoxy)aniline in a selection of common organic solvents at ambient temperature. It is crucial to emphasize that these are estimations and should be verified experimentally.

| Solvent Category | Solvent | Estimated Solubility | Rationale |

| Polar Protic | Methanol | High | Capable of strong hydrogen bonding with the amine and ether groups. |

| Ethanol | High | Similar to methanol, with slightly reduced polarity. | |

| Isopropanol | Moderate to High | Increased alkyl chain length may slightly reduce solubility compared to methanol and ethanol. | |

| Polar Aprotic | Acetone | High | Good dipole-dipole interactions with the polar functional groups. |

| Ethyl Acetate | High | A moderately polar solvent that should effectively solvate the molecule. Synthesis of a related compound, 2-aminodiphenylether, has been performed in ethyl acetate, suggesting good solubility.[4] | |

| Acetonitrile | Moderate to High | A polar aprotic solvent that should facilitate dissolution. | |

| Tetrahydrofuran (THF) | High | A good solvent for many organic compounds, including those with ether linkages. | |

| Dichloromethane (DCM) | Moderate to High | A versatile solvent capable of dissolving a wide range of organic compounds. | |

| Non-Polar | Toluene | Moderate | The aromatic ring of toluene can interact favorably with the phenyl ring of the aniline derivative. |

| Hexane | Low to Sparingly Soluble | The significant difference in polarity makes hexane a poor solvent for this compound. |

Experimental Determination of Solubility: Protocols and Methodologies

To obtain accurate and reliable solubility data, rigorous experimental determination is essential. The following protocols are designed to be self-validating and provide a clear path to generating high-quality data.

Materials and Equipment

-

2-(3-Methoxypropoxy)aniline (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow Diagram

Caption: Isothermal Equilibrium Solubility Method Workflow.

Detailed Step-by-Step Protocol: Isothermal Equilibrium Method

This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.

-

Preparation of Saturated Solution:

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to a series of vials.

-

Add an excess amount of 2-(3-Methoxypropoxy)aniline to each vial to ensure that a saturated solution is formed and that solid material remains after equilibration.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or on a stirrer with a water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker/stirrer and allow the undissolved solid to settle for at least 2 hours at the experimental temperature.

-

To further separate the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15 minutes.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the aliquot through a syringe filter (compatible with the solvent) into a clean, pre-weighed vial to remove any remaining solid particles.

-

-

Quantification:

-

Accurately weigh the filtered aliquot.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 2-(3-Methoxypropoxy)aniline. A pre-established calibration curve with known concentrations of the analyte is required for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as mg/mL or mol/L, calculated from the determined concentration and the dilution factor.

-

Molecular Interactions and Solubility: A Deeper Dive

The dissolution of 2-(3-Methoxypropoxy)aniline in an organic solvent can be visualized as a three-step process, each with an associated energy change:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the 2-(3-Methoxypropoxy)aniline molecules together in the solid state.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules.

The overall enthalpy of solution is the sum of these energy changes. For dissolution to be favorable, the energy released in the third step should be comparable to or greater than the energy required in the first two steps.